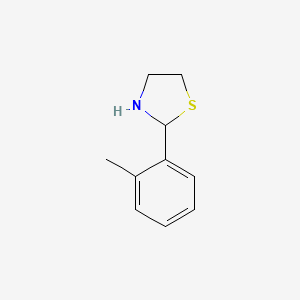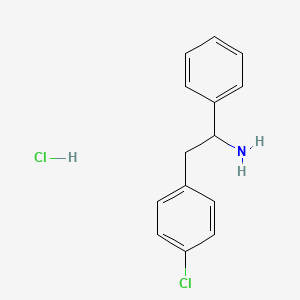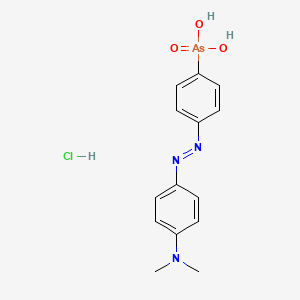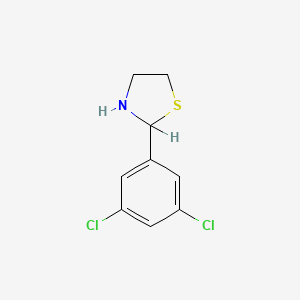
2-(3,5-Dichlorophenyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorophenyl)thiazolidine is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine chemistry involves a fast, efficient, and stable click-type reaction at physiological pH . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .Aplicaciones Científicas De Investigación
Organic Synthesis
Thiazolidine motifs, such as 2-(3,5-Dichlorophenyl)thiazolidine, behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The presence of sulfur at the first position and nitrogen at the third position in these motifs enhances their pharmacological properties .
Medicinal Chemistry
Thiazolidine motifs are present in diverse natural and bioactive compounds . They are intriguing heterocyclic five-membered moieties . The presence of sulfur enhances their pharmacological properties , making them valuable in the synthesis of organic combinations .
Anticancer Activity
The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has been designed, synthesized, and screened for its in vitro anti-breast cancer activity . It was tested using human breast adenocarcinoma cell lines (MCF-7) .
Anti-Inflammatory Activity
The same compound mentioned above has also been screened for its in vitro anti-inflammatory activity .
Antimicrobial Activity
Thiazolidine derivatives show varied biological properties, including antimicrobial activity . This diversity in the biological response makes it a highly prized moiety .
Anticonvulsant Activity
Thiazolidine derivatives also exhibit anticonvulsant activity , making them valuable in the field of neurology.
Neuroprotective Activity
In addition to their anticonvulsant properties, thiazolidine derivatives also demonstrate neuroprotective activity .
Antioxidant Activity
Thiazolidine derivatives have been found to possess antioxidant activity , which can be beneficial in various health conditions related to oxidative stress.
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, such as 2-(3,5-Dichlorophenyl)thiazolidine, have been used successfully in the development of potent antidiabetic derivatives . They have been found to target enzymes like DPP-4, PTP-1B, α-amylase, and α-glucosidase . These enzymes play crucial roles in glucose metabolism and insulin regulation, making them key targets for antidiabetic drugs.
Mode of Action
Thiazolidine derivatives are known to interact with their targets through a fast reaction kinetics between 1,2-aminothiols and aldehydes .
Pharmacokinetics
Thiazolidine derivatives are known for their selectivity, purity, product yield, and pharmacokinetic activity . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.
Action Environment
The action of 2-(3,5-Dichlorophenyl)thiazolidine can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the reaction kinetics between 1,2-aminothiols and aldehydes . Additionally, the presence of other nucleophiles such as glutathione in the milieu could potentially interact with the compound .
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKREORQCZQSDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003516 |
Source


|
| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)thiazolidine | |
CAS RN |
83522-15-0 |
Source


|
| Record name | Thiazolidine, 2-(3,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083522150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

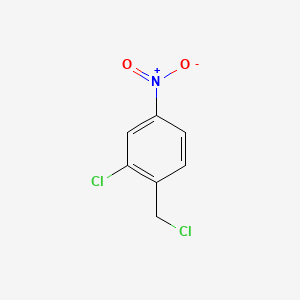
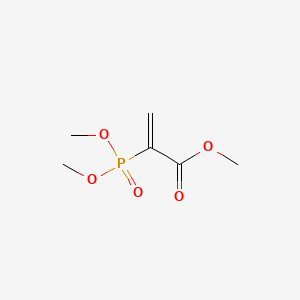
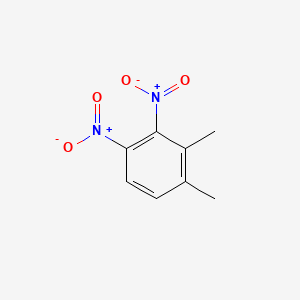
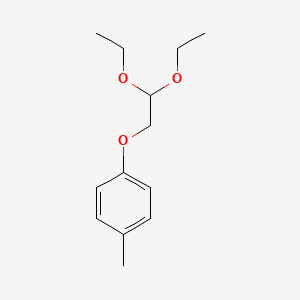

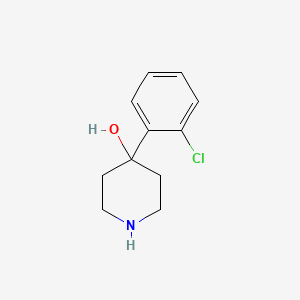
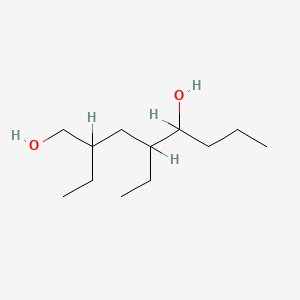
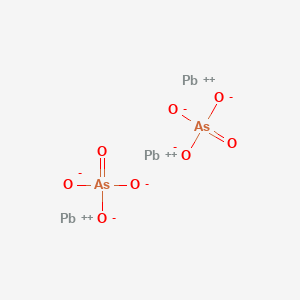
![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)
